
TD 1 (peptide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.
Chemical Reactions Analysis
Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products:
Peptide Fragments: Cleavage reactions yield peptide fragments.
Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.
Scientific Research Applications
TD 1 (peptide) has a wide range of applications in scientific research:
Mechanism of Action
TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .
Comparison with Similar Compounds
Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.
Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.
Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .
Properties
CAS No. |
918629-48-8 |
|---|---|
Molecular Formula |
C₄₀H₆₆N₁₄O₁₆S₂ |
Molecular Weight |
1063.17 |
sequence |
One Letter Code: ACSSSPSKHCG |
Synonyms |
TD 1 (peptide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


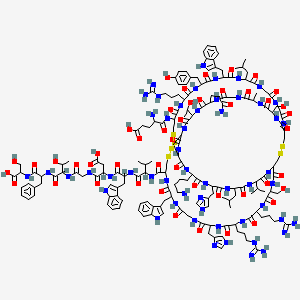
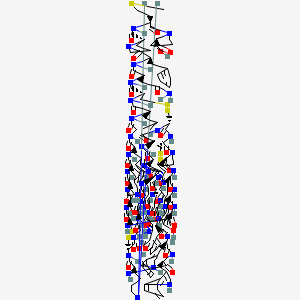
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)
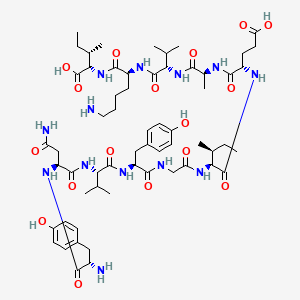
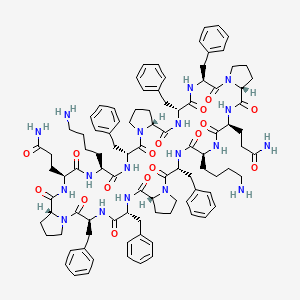
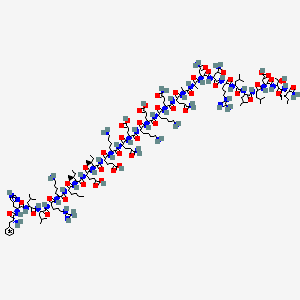
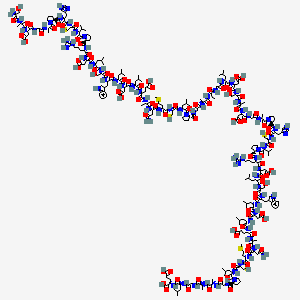
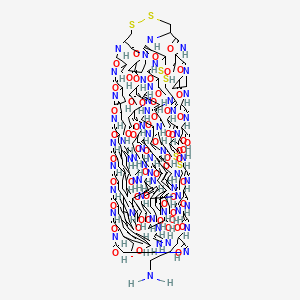


![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)

